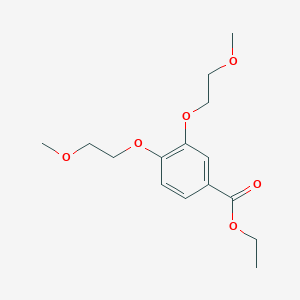

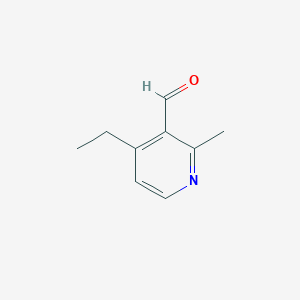

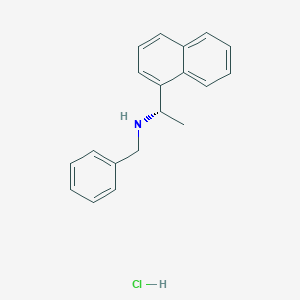

![molecular formula C10H13N3 B068806 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine CAS No. 185949-59-1](/img/structure/B68806.png)

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

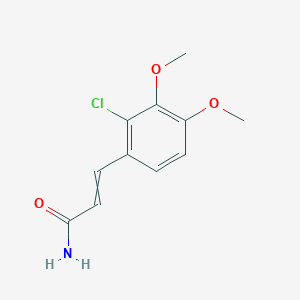

“1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and drugs .

Synthesis Analysis

Imidazole compounds can be synthesized using various methods. One common method involves the reaction of glyoxal and ammonia . Another method involves the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

The molecular structure of “1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine” includes an imidazole ring attached to an ethanamine group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole compounds are known for their versatility in chemical reactions. They can show both acidic and basic properties due to the presence of a positive charge on either of the two nitrogen atoms, leading to two equivalent tautomeric forms .科学的研究の応用

Chemical Synthesis and Derivatives Benzimidazole derivatives are recognized for their broad pharmacological significance, stemming from their structural versatility. They play a crucial role in medicinal chemistry, offering antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory properties, among others (Vasuki et al., 2021). The structural adaptability of benzimidazole compounds, including 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine, is key to their functionality across different biological applications.

Immunological Applications Imiquimod and its analogs, though structurally distinct, share a similar mechanism of action with benzimidazole derivatives by modulating the immune system. These compounds activate immune responses through the induction of cytokines, showcasing potential in treating various skin disorders and infections due to their immunoregulatory, antiviral, and antitumor activities (Syed, 2001). This highlights the potential of benzimidazole derivatives, including 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine, in immunological applications and therapeutic innovations.

Antitumor and Antimicrobial Properties Benzimidazole derivatives are also noted for their antitumor and antimicrobial effects. The structural foundation of these compounds, including the ability to bind to various biological targets, supports their use in developing treatments for cancer and infections (Iradyan et al., 2009). This further exemplifies the therapeutic potential of benzimidazole-based compounds in addressing significant health challenges.

Environmental and Material Chemistry Applications In addition to biomedical applications, benzimidazole derivatives are investigated for their roles in environmental and material sciences. Their chemical properties allow for potential use in corrosion inhibition, highlighting the versatility of benzimidazole compounds beyond pharmaceuticals (Sriplai & Sombatmankhong, 2023). This indicates a broad spectrum of applications, from healthcare to industrial processes, where these compounds can offer innovative solutions.

将来の方向性

The future directions for “1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine” and similar compounds could involve further exploration of their biological activities and potential applications in drug development. Given the broad range of activities exhibited by imidazole derivatives, they could be investigated for newer therapeutic possibilities .

特性

IUPAC Name |

1-(6-methyl-1H-benzimidazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-6-3-4-8-9(5-6)13-10(12-8)7(2)11/h3-5,7H,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZOHCIPMNHJEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。